11-(Pyridin-4-yl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol
Description
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Properties
IUPAC Name |
6-hydroxy-11-pyridin-4-yl-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F3N3O2S/c17-16(18,19)8-5-9(7-1-3-20-4-2-7)21-15-12(8)13-14(25-15)10(23)6-11(24)22-13/h1-6H,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTQIISYGUSLIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=CC(=O)N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 11-(Pyridin-4-yl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: C15H12F3N3O2S
- Molecular Weight: 363.34 g/mol
Anticancer Activity
Recent studies have explored the anticancer potential of similar trifluoromethyl-substituted compounds. For instance, compounds containing trifluoromethyl groups have shown enhanced activity against various cancer cell lines due to their ability to interact with multiple molecular targets.
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Mechanisms of Action:
- Compounds with similar structures have been reported to induce apoptosis in cancer cells by activating caspase pathways and modulating key proteins such as p53 and Bax .
- The presence of the trifluoromethyl group appears to enhance the lipophilicity and bioavailability of these compounds, contributing to their efficacy in targeting cancer cells .
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Case Studies:
- In vitro studies demonstrated that derivatives with trifluoromethyl substitutions exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) compared to standard chemotherapeutics like cisplatin .
- These studies suggest that the compound may similarly affect cellular pathways involved in cancer progression.
Antimicrobial Activity
Trifluoromethyl-pyridine derivatives have also been investigated for their antimicrobial properties.
- Antibacterial and Antifungal Effects:
Comparative Analysis of Similar Compounds
| Compound Name | Activity Type | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | Anticancer | 0.25 | Caspase activation |
| Compound B | Antimicrobial | 0.50 | Membrane disruption |
| 11-(Pyridin-4-yl)-... | Anticancer/Antimicrobial | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
